molecular formula C8H8BrClO2 B6287613 2-Bromo-1-chloro-4-(methoxymethoxy)benzene CAS No. 2635937-36-7

2-Bromo-1-chloro-4-(methoxymethoxy)benzene

Cat. No.: B6287613
CAS No.: 2635937-36-7
M. Wt: 251.50 g/mol
InChI Key: RVCLNURPNSKSHM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-bromo-1-chloro-4-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCLNURPNSKSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-4-(methoxymethoxy)benzene typically involves the bromination and chlorination of a benzene derivative followed by the introduction of the methoxymethoxy group. One common method involves the use of 4-chlorophenol as a starting material, which undergoes bromination using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide. The resulting 4-bromo-2-chlorophenol is then reacted with methoxymethyl chloride in the presence of a base like sodium hydroxide to introduce the methoxymethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-4-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the methoxymethoxy group intact.

Scientific Research Applications

2-Bromo-1-chloro-4-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-(methoxymethoxy)benzene involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a substrate that undergoes transformation through the action of catalysts and reagents. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Bromo-1-chloro-4-(methoxymethoxy)benzene
  • CAS Number : 457947-61-4
  • Molecular Formula : C₈H₇BrClO₂
  • Molecular Weight : 265.5 g/mol
  • Structure : Features a benzene ring substituted with bromine (position 2), chlorine (position 1), and a methoxymethoxy (MOM) group (position 4).

Key Properties :

  • The MOM group (-OCH₂OCH₃) acts as a protective moiety for hydroxyl groups, offering stability under basic conditions but lability under acidic conditions .
  • Bromine and chlorine introduce electron-withdrawing effects, influencing aromatic electrophilic substitution reactivity.

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table highlights critical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Notes
This compound 457947-61-4 C₈H₇BrClO₂ 265.5 2-Br, 1-Cl, 4-OCH₂OCH₃ Protected hydroxyl via MOM group; higher stability under basic conditions
4-Bromo-2-chloro-1-methoxybenzene 3964-56-5 C₇H₆BrClO 221.48 4-Br, 2-Cl, 1-OCH₃ Simpler structure; methoxy less labile than MOM group
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene 132532-64-0 C₉H₁₁BrO₃ 247.09 4-Br, 2-OCH₃, 1-OCH₂OCH₃ Differing substituent positions; possible regiochemical effects in reactions
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene 173336-76-0 C₁₁H₁₅BrO₃ 275.14 4-Br, 1-OCH₃, 2-OCH₂CH₂CH₂OCH₃ Longer alkoxy chain; increased lipophilicity

Biological Activity

2-Bromo-1-chloro-4-(methoxymethoxy)benzene is an organic compound notable for its unique structural properties, including halogen substitutions and a methoxymethoxy functional group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its interactions with various biological molecules.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H10_{10}BrClO2_2, with a molar mass of approximately 285.95 g/mol. The structural configuration includes a benzene ring substituted at the 1, 2, and 4 positions by bromine, chlorine, and a methoxymethoxy group, respectively. This arrangement enhances the compound's reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The halogen atoms (bromine and chlorine) can engage in halogen bonding, which may influence the compound's reactivity with enzymes and receptors. Additionally, the methoxymethoxy group can undergo hydrolysis to release formaldehyde, potentially leading to further reactions with biological macromolecules.

Biological Activity Studies

Recent studies have focused on the interactions of this compound with various biological systems:

  • Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, it has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism .
  • Anticancer Properties : Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. The presence of methoxy groups has been correlated with enhanced anticancer effects due to their ability to interact with specific targets within cancer cells .
  • Anti-inflammatory Effects : Some halogenated compounds have demonstrated anti-inflammatory properties. The unique structure of this compound may contribute to such effects through modulation of inflammatory pathways .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Chalcone Derivatives : A study highlighted that chalcone derivatives with similar functional groups showed significant anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. This suggests that this compound could exhibit comparable effects due to its structural similarities .
  • Halogenated Compounds : Research on halogenated benzene derivatives indicated that these compounds often possess enhanced reactivity towards biological targets, leading to diverse pharmacological effects. This reinforces the potential of this compound as a candidate for further investigation in drug development .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to structurally similar compounds:

Compound NameCAS NumberBiological ActivityMolar Mass (g/mol)
This compoundNot providedPotential enzyme inhibition; anticancer285.95
1-Bromo-3-chloro-2-(methoxymethoxy)benzeneNot providedAnticancer; anti-inflammatory237.54
1-Bromo-4,5-dichloro-2-(methoxymethoxy)benzeneNot providedAnticancer; enzyme interactions277.11

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